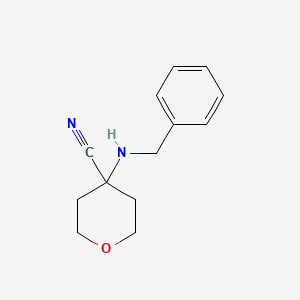

4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile

CAS No.:

Cat. No.: VC13397322

Molecular Formula: C13H16N2O

Molecular Weight: 216.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16N2O |

|---|---|

| Molecular Weight | 216.28 g/mol |

| IUPAC Name | 4-(benzylamino)oxane-4-carbonitrile |

| Standard InChI | InChI=1S/C13H16N2O/c14-11-13(6-8-16-9-7-13)15-10-12-4-2-1-3-5-12/h1-5,15H,6-10H2 |

| Standard InChI Key | FXJLYEQHDDVRMS-UHFFFAOYSA-N |

| SMILES | C1COCCC1(C#N)NCC2=CC=CC=C2 |

| Canonical SMILES | C1COCCC1(C#N)NCC2=CC=CC=C2 |

Introduction

Structural and Nomenclature Analysis

4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile belongs to the tetrahydropyran (THP) family, a class of saturated heterocyclic compounds widely utilized as building blocks in organic synthesis due to their conformational stability and synthetic versatility. The compound’s IUPAC name systematically describes its structure:

-

Tetrahydropyran core: A six-membered ring containing five carbon atoms and one oxygen atom, fully saturated with hydrogen atoms.

-

4-position substituents: A benzylamino group (–NH–CH₂C₆H₅) and a carbonitrile group (–C≡N) attached to the central carbon (C4) of the ring.

Comparative Structural Features

The compound’s closest structural analogs include:

-

4-((Trimethylsilyl)oxy)tetrahydro-2H-pyran-4-carbonitrile : Shares the tetrahydropyran-carbonitrile scaffold but substitutes the benzylamino group with a trimethylsilyloxy moiety.

-

4-Benzoyltetrahydro-2H-pyran-4-carbonitrile: Features a benzoyl group (–COC₆H₅) instead of benzylamino, highlighting the impact of electron-withdrawing vs. electron-donating substituents on reactivity.

| Property | 4-(Benzylamino)tetrahydro-2H-pyran-4-carbonitrile | 4-Benzoyltetrahydro-2H-pyran-4-carbonitrile |

|---|---|---|

| Molecular Formula | C₁₃H₁₆N₂O | C₁₃H₁₃NO₂ |

| Molecular Weight (g/mol) | 216.28 | 215.25 |

| Key Functional Groups | Benzylamino, carbonitrile | Benzoyl, carbonitrile |

The benzylamino group introduces both basicity (via the amine) and lipophilicity (via the aromatic ring), which may enhance membrane permeability in biological systems compared to its benzoyl analog.

Synthetic Methodologies and Reaction Pathways

While no direct synthesis of 4-(benzylamino)tetrahydro-2H-pyran-4-carbonitrile has been documented, analogous routes to tetrahydropyran-carbonitrile derivatives suggest plausible strategies.

Condensation-Based Approaches

The synthesis of 4-oxotetrahydro-2H-pyran-3-carboxylic acid ethyl ester via Ducommun condensation provides a foundational framework. Adapting this method:

-

Step 1: React ethyl acrylate with a benzylamine-containing precursor under basic conditions (e.g., K₂CO₃ or NaOH) to form a β-amino ester intermediate.

-

Step 2: Intramolecular cyclization catalyzed by a strong base (e.g., LDA) at low temperatures (–78°C) to construct the tetrahydropyran ring .

Hypothetical Reaction Pathway:

Post-Functionalization Strategies

An alternative route involves modifying preformed tetrahydropyran-carbonitrile scaffolds:

-

Nucleophilic Substitution: Replace a leaving group (e.g., halogen) at the 4-position with benzylamine under SN2 conditions.

-

Reductive Amination: React a ketone intermediate (e.g., 4-oxo-THP) with benzylamine in the presence of a reducing agent (NaBH₃CN).

Physicochemical and Spectroscopic Properties

Calculated Physicochemical Parameters

Using computational tools (e.g., ChemDraw, Spartan):

-

LogP: Estimated at 2.1 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration.

-

Polar Surface Area (PSA): ~50 Ų, suggesting favorable solubility in polar aprotic solvents (DMF, DMSO).

-

pKa: The benzylamino group’s predicted pKa ≈ 9.5, making it protonated under physiological conditions.

Spectroscopic Fingerprints

-

IR Spectroscopy:

-

Strong absorption at ~2240 cm⁻¹ (C≡N stretch).

-

N–H stretch (benzylamino) at ~3350 cm⁻¹.

-

-

¹H NMR (CDCl₃):

-

δ 3.5–4.0 ppm (m, 4H, OCH₂ and NCH₂).

-

δ 7.2–7.4 ppm (m, 5H, aromatic protons).

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume